molecular formula C18H17ClN2O3S2 B2730320 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 895459-68-4

3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide

Cat. No.: B2730320
CAS No.: 895459-68-4
M. Wt: 408.92
InChI Key: ZCABJVKYVRDRSB-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide is a high-purity chemical compound designed for pharmaceutical research and biological studies. This synthetic molecule incorporates a tetrahydrobenzo[b]thiophene scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . The compound features a 3-cyano substitution on the tetrahydrobenzo[b]thiophene core, which enhances its electronic properties and potential for forming molecular interactions with biological targets . The tetrahydrobenzo[b]thiophene structural motif has demonstrated significant importance in drug discovery, with research indicating derivatives containing this scaffold exhibit potential anti-inflammatory properties through possible 5-lipoxygenase (5-LOX) inhibition mechanisms . Molecular docking studies of structurally related tetrahydrobenzo[b]thiophene compounds have shown promising binding affinities to enzymes involved in inflammatory pathways, suggesting this compound may represent a valuable tool for investigating inflammatory processes at the molecular level . Additionally, the (4-chlorophenyl)sulfonyl moiety contributes distinct physicochemical characteristics that may influence the compound's bioavailability and target interaction profile. Compounds featuring similar tetrahydrobenzo[b]thiophene architectures have been explored for various therapeutic applications, including as potential agents against mycobacterial infections and metabolic disorders . This reagent is provided exclusively for research purposes in laboratory settings. Researchers can utilize this compound for target validation, mechanism of action studies, structure-activity relationship investigations, and as a synthetic intermediate in medicinal chemistry programs. It is supplied with comprehensive analytical documentation to ensure research reproducibility.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-12-5-7-13(8-6-12)26(23,24)10-9-17(22)21-18-15(11-20)14-3-1-2-4-16(14)25-18/h5-8H,1-4,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCABJVKYVRDRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide , with a CAS number of 941987-89-9, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O3S2C_{19}H_{19}ClN_{2}O_{3}S_{2} with a molecular weight of 423.0 g/mol. The structure features a sulfonamide group and a cyano-substituted tetrahydrobenzo[b]thiophene moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of sulfonamide compounds often demonstrate significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest at specific phases .
  • Antimicrobial Activity :
    • The compound has been noted for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition :
    • The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrase and some proteases. This inhibition can lead to therapeutic effects in conditions like glaucoma and hypertension .

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The study utilized flow cytometry to assess apoptosis markers and found significant increases in early and late apoptotic cells upon treatment with these compounds.

Case Study 2: Antimicrobial Screening

In another investigation, a series of sulfonamide derivatives were screened for antimicrobial activity using the disc diffusion method. Compounds similar to this compound demonstrated zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interacts with active sites of target enzymes, disrupting their function.
  • Induction of Apoptosis : Evidence from flow cytometry suggests that treatment leads to increased levels of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2.

Comparison with Similar Compounds

Structural and Functional Differences

The compound differs from analogs primarily in its sulfonyl-propanamide substituent. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID (Source) Core Substituent Key Functional Groups Application Notable Properties
Target Compound 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl 3-((4-chlorophenyl)sulfonyl)propanamide Inferred: Kinase inhibition or antimicrobial Enhanced solubility due to sulfonyl group; potential improved target binding
Compound 21b () Same core 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide Anticancer (EGFR/HER2 inhibition) Synthesized via DCM/TEA reflux; cytotoxicity tested on H1299 cells
Compound 19 () Same core 2-chloroacetamide Intermediate for kinase inhibitors Melting point 175–177°C; precursor to pyrazolo-pyridine derivatives
Dye 8a-d () Same core 2-cyano/ethoxycarbonyl/phenylcarbamoyl acetamide Antimicrobial dyes UV/vis absorption maxima at 420–520 nm; strong fastness on nylon/polyester
Compound 17a () Same core 5-(2-phenyldiazenyl)-pyridine-3-carbonitrile Antitumor (synthetic precursor) Dark orange crystals; m.p. 200–205°C; 84% yield

Q & A

Q. What are the key synthetic strategies for preparing 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols. A critical precursor is the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, which undergoes acylation with activated sulfonylpropanamide derivatives. Key steps include:
  • Regioselective coupling : Use of chlorinated sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • One-pot reactions : Employ mild bases like triethylamine to enhance efficiency .
  • Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 acylating agent:amine) to compensate for steric hindrance from the tetrahydrobenzo[b]thiophene core .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the sulfonyl and cyano groups. Deuterated DMSO is ideal for resolving aromatic protons .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}, cyano C≡N at ~2200 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via HPLC.
  • Light sensitivity : Expose to UV (254 nm) and visible light; use amber vials if photodegradation is observed .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different cancer cell lines?

  • Methodological Answer :
  • Standardized assays : Use the NCI-60 panel or consistent cell lines (e.g., MCF-7, SF-268) with matched passage numbers .
  • Orthogonal validation : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target inhibition, e.g., EGFR/HER2 pathways) .
  • Dose-response normalization : Report IC50_{50} values with 95% confidence intervals to account for variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against kinase targets?

  • Methodological Answer :
  • Core modifications : Replace the tetrahydrobenzo[b]thiophene with bicyclic analogs (e.g., pyridine-fused rings) to enhance binding affinity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the 4-chlorophenyl ring to modulate sulfonyl group reactivity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets of kinases .

Q. What experimental approaches validate the compound’s mechanism of action in vivo?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models via LC-MS/MS .
  • Xenograft models : Use athymic mice with tumor volumes monitored weekly. Pair with immunohistochemistry to assess target engagement (e.g., phosphorylated EGFR reduction) .
  • Off-target screening : Test against CYP450 isoforms to rule out metabolic interference .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
  • Metabolite profiling : Identify active/inactive metabolites via liver microsome assays .
  • Dosing regimen adjustment : Test fractionated vs. single-dose protocols to mitigate toxicity .

Methodological Tools and Workflows

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Predictor : Estimate LogP, blood-brain barrier permeability, and hERG inhibition risks .
  • SwissADME : Generate bioavailability radar charts and PAINS alerts for structural liabilities .

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